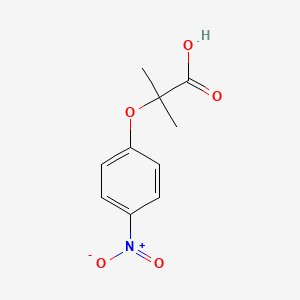

2-メチル-2-(4-ニトロフェノキシ)プロパン酸

概要

説明

2-Methyl-2-(4-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a nitrophenoxy group attached to a propanoic acid backbone

科学的研究の応用

2-Methyl-2-(4-nitrophenoxy)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of herbicides and other agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-2-(4-nitrophenoxy)propanoic acid can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester to yield the final product. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-Methyl-2-(4-nitrophenoxy)propanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

2-Methyl-2-(4-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Reduction: Formation of 2-Methyl-2-(4-aminophenoxy)propanoic acid.

Substitution: Formation of various substituted phenoxy derivatives.

作用機序

The mechanism of action of 2-Methyl-2-(4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The phenoxy group can also participate in binding interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

類似化合物との比較

2-Methyl-2-(4-nitrophenoxy)propanoic acid can be compared with other similar compounds, such as:

2-(4-Methyl-2-nitrophenoxy)propanoic acid: Similar structure but with a methyl group on the phenoxy ring.

2-(4-Nitrophenyl)propanoic acid: Lacks the methyl group on the propanoic acid backbone.

生物活性

2-Methyl-2-(4-nitrophenoxy)propanoic acid (C10H11NO5) is a compound that has garnered interest for its potential biological activities, particularly in the context of antidyslipidemic effects. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ester. The synthesis can be summarized as follows:

-

Reactants :

- 4-Nitrophenol

- Ethyl 2-bromo-2-methylpropionate

- Potassium carbonate

- Acetonitrile

- Procedure :

Antidyslipidemic Effects

Research indicates that 2-Methyl-2-(4-nitrophenoxy)propanoic acid exhibits significant antidyslipidemic activity. A study highlighted its ability to lower lipid levels in animal models, suggesting its potential utility in managing dyslipidemia—a condition characterized by abnormal lipid levels in the blood.

Table 1: Summary of Antidyslipidemic Activity

| Study | Model | Dosage | Effect |

|---|---|---|---|

| Rats | 50 mg/kg | Significant reduction in triglycerides and LDL levels | |

| Mice | 25 mg/kg | Improved HDL cholesterol levels |

The proposed mechanism involves the modulation of lipid metabolism pathways, potentially influencing enzymes responsible for lipid synthesis and breakdown. This compound may interact with specific receptors or enzymes that regulate lipid homeostasis, although detailed molecular mechanisms remain to be fully elucidated.

Case Studies and Research Findings

-

Case Study on Lipid Regulation :

In a controlled study involving hyperlipidemic rats, administration of this compound resulted in a marked decrease in total cholesterol and triglycerides after four weeks of treatment. Histological analysis revealed improvements in liver morphology, indicating reduced fat accumulation . -

Proteomics Applications :

Beyond its biological activity related to lipid metabolism, this compound has been utilized in proteomics research for modifying proteins and peptides. Its acylating properties allow it to form covalent bonds with nucleophilic sites on biomolecules, facilitating studies on protein structure and function. -

Potential Anti-Cancer Properties :

Preliminary investigations have suggested that derivatives of 2-Methyl-2-(4-nitrophenoxy)propanoic acid may exhibit anti-cancer activity. The compound's structural features could enable it to interfere with cancer cell proliferation pathways, although more extensive studies are required to confirm these effects .

特性

IUPAC Name |

2-methyl-2-(4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQMZVWPCVHENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938498 | |

| Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17431-97-9 | |

| Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17431-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-methyl-2-(p-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17431-97-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is known about the crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid?

A1: The crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid reveals that the molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds []. These dimers are further connected into chains by weak C—H⋯O interactions. Additionally, offset π–π interactions between adjacent benzene rings with a centroid–centroid distance of 3.8643 (17) Å contribute to the overall stability of the crystal packing [].

Q2: How was 2-Methyl-2-(4-nitrophenoxy)propanoic acid synthesized?

A2: 2-Methyl-2-(4-nitrophenoxy)propanoic acid was synthesized through a two-step process. First, 4-nitrophenol was reacted with ethyl 2-bromo-2-methylpropionate. This was followed by hydrolysis of the resulting ethyl ester to yield the final product [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。